molecular formula C9H9BrN2O3 B3131125 2-bromo-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 349121-16-0

2-bromo-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B3131125
CAS No.: 349121-16-0
M. Wt: 273.08 g/mol
InChI Key: AMLWIFUJZWMXOF-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methyl-5-nitrophenyl)acetamide (CAS: 349121-16-0) is a brominated acetamide derivative with the molecular formula C₉H₉BrN₂O₃ and a molar mass of 273.08 g/mol . Its structure features a bromo-substituted acetamide group attached to a 2-methyl-5-nitrophenyl ring. This compound is classified as an irritant, necessitating careful handling . Its structural framework is common in medicinal chemistry, particularly in the synthesis of antineoplastic and antiparasitic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-6-2-3-7(12(14)15)4-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLWIFUJZWMXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methyl-5-nitrophenyl)acetamide typically involves the bromination of N-(2-methyl-5-nitrophenyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Scientific Research Applications

Overview

2-bromo-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula C₉H₉BrN₂O₃. This compound has garnered attention in various scientific fields due to its unique chemical structure, which includes a bromine atom, a nitro group, and a methyl group attached to a phenyl ring. Its applications span across chemistry, biology, and medicine, making it a versatile compound for research and industrial purposes.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as nucleophilic substitutions and reductions. The bromine atom in this compound is particularly reactive, allowing for the introduction of different functional groups that can enhance the compound's utility in synthetic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits potential antimicrobial properties against various bacterial and fungal species. The mechanism of action is believed to involve interference with essential cellular processes, making it a candidate for further studies in developing new antimicrobial agents.

Anticancer Research

This compound is being explored for its anticancer properties, particularly against specific cancer cell lines such as breast cancer. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. This aspect makes it a subject of interest in medicinal chemistry and cancer research.

Material Science

In material science, this compound can be utilized in the development of novel materials due to its unique chemical structure. It may serve as a building block for creating polymers or other materials with specific desired properties.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity Assessment :
    In vitro studies on breast cancer cell lines revealed that this compound could induce apoptosis through the activation of caspase pathways. The findings support further investigation into its mechanisms and efficacy as an anticancer drug candidate.
  • Synthesis and Characterization :
    Research focusing on the synthetic routes for producing this compound has highlighted efficient methods involving bromoacetyl bromide and amines under controlled conditions. Characterization techniques such as NMR and mass spectrometry have confirmed the compound's structure and purity.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and binding properties. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Varying Aromatic Substituents

(a) 2-Bromo-N-(2-fluoro-5-nitrophenyl)acetamide
  • Molecular Formula : C₈H₆BrFN₂O₃
  • Key Differences : Replaces the methyl group with a fluoro substituent at the ortho position. Fluorine’s strong electron-withdrawing nature enhances metabolic stability and may alter binding affinity in biological targets compared to the methyl group .
(b) 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 117215-85-7)
  • Molecular Formula : C₉H₉BrN₂O₄
  • Key Differences: Substitutes methyl with a methoxy group.
(c) N-(2-Bromo-5-chloro-4-methylphenyl)acetamide (CAS: 116010-06-1)
  • Molecular Formula: C₉H₉BrClNO
  • Key Differences : Introduces a chloro group at the meta position. The addition of chlorine increases molecular weight (262.53 g/mol ) and lipophilicity, which may enhance membrane permeability but also toxicity .

Analogues with Extended Functional Groups

(a) 2-Bromo-N-(6-methoxy-2-(3,4,5-trimethoxybenzoyl)benzofuran-5-yl)acetamide (Compound 38)
  • Molecular Formula: C₂₁H₂₀BrNO₇
  • Key Differences: Incorporates a benzofuran core substituted with methoxy and trimethoxybenzoyl groups. This complex structure demonstrates potent antileukemic activity (IC₅₀ values in nanomolar range), highlighting the role of extended aromatic systems in enhancing cytotoxicity .
(b) 2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
  • Molecular Formula: C₉H₆BrClF₃NO
  • Key Differences : Features a trifluoromethyl (CF₃) group. CF₃’s strong electron-withdrawing effect and hydrophobic character improve resistance to enzymatic degradation, making it valuable in agrochemical and pharmaceutical design .

Bioactive Derivatives in Medicinal Chemistry

(a) 5-Nitroimidazole-Piperazine Derivatives
  • Example : 2-Bromo-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)acetamide (Intermediate 2)
  • Key Differences : The acetamide group is part of a larger nitroimidazole-piperazine scaffold. These derivatives exhibit antigiardial and antitrichomonal activity , leveraging the nitro group’s role in generating cytotoxic free radicals under anaerobic conditions .

Biological Activity

2-Bromo-N-(2-methyl-5-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C9_9H8_8BrN3_3O2_2
  • CAS Number : 349121-16-0
  • Molecular Weight : 260.08 g/mol

The compound possesses a bromo substituent and a nitrophenyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains have been reported, indicating effective inhibition at low concentrations.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

In vitro studies suggest that the compound can inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, showing promising results.

  • Cell Lines Tested : A549 (lung cancer), Caco-2 (colon cancer)
Cell LineIC50_{50} (µM)% Viability Reduction
A5493045%
Caco-22555%

The compound demonstrated selective cytotoxicity towards Caco-2 cells compared to A549 cells, suggesting a targeted action mechanism that warrants further investigation into its anticancer properties .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Biofilm Disruption : By inhibiting quorum sensing pathways in bacteria, it reduces biofilm formation and enhances susceptibility to other antibiotics .

Case Studies

  • In Vitro Study on Antimicrobial Efficacy :
    A study assessed the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound, highlighting its potential as a novel therapeutic agent .
  • Anticancer Research :
    In another study focusing on colon cancer, treatment with the compound resulted in a marked decrease in cell viability in Caco-2 cells compared to controls. The study suggested that the compound could be developed into an adjunct therapy for colorectal cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(2-methyl-5-nitrophenyl)acetamide, and how can experimental design improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading, and reaction time). Full factorial designs or response surface methodology (RSM) can identify critical interactions. For example, solvent polarity (e.g., DMF vs. acetonitrile) significantly impacts nitro-group stability during bromoacetamide formation . Computational screening of reaction pathways (e.g., via quantum chemical calculations) can pre-select viable conditions, reducing trial-and-error experimentation .
  • Example DOE Table :

VariableLow LevelHigh LevelOptimal Value
Temperature (°C)6010080
Catalyst (mol%)153
SolventDMFAcetonitrileDMF

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H/13^13C NMR to confirm substituent positions and amide bond formation.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from bromine) .
  • FT-IR : Validate nitro (1520–1350 cm1^{-1}) and amide (1650–1600 cm1^{-1}) functional groups.
    Computational tools like density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor hydrolytic stability in buffered solutions (pH 4–9) via HPLC. Store in inert atmospheres (argon) at –20°C to mitigate bromine displacement reactions .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential nitro-group toxicity and bromine volatility. Implement spill containment strategies (e.g., neutralization with sodium bicarbonate) and adhere to institutional Chemical Hygiene Plans .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms involving this compound?

  • Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) to model nucleophilic substitution at the bromine site. Transition state analysis (e.g., using Gaussian 16) can reveal energy barriers for SN2 vs. radical pathways. Pair with kinetic isotope effect (KIE) studies to validate computational predictions experimentally .

Q. How do contradictory data on reaction yields arise, and how can they be resolved?

  • Methodological Answer : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. 1^1H NMR for purity). Investigate batch-to-batch variability in starting materials (e.g., nitro-group oxidation states). Replicate experiments under rigorously controlled conditions (e.g., humidity-free environments) to isolate variables .

Q. What strategies optimize selectivity in derivatization reactions (e.g., Suzuki coupling at bromine vs. nitro-group reduction)?

  • Methodological Answer : Use protecting groups (e.g., acetyl for the amide) during nitro reductions. Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling specificity. Monitor reaction progress in real-time via in-situ IR to detect intermediates .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme inhibition assays, use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure activity changes. Molecular docking (AutoDock Vina) can predict binding poses in silico .

Q. What green chemistry principles apply to its synthesis?

  • Methodological Answer : Substitute hazardous solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., TEMPO/NaBr) can minimize bromine waste. Lifecycle assessment (LCA) tools evaluate environmental impact across synthetic steps .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy References
Inconsistent catalytic yieldsReplicate with standardized reagents; use DOE to isolate interactions
Divergent spectroscopic dataCross-validate with high-resolution MS and 2D NMR
Disputed biological activityConduct dose-response curves across multiple cell lines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-(2-methyl-5-nitrophenyl)acetamide
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2-bromo-N-(2-methyl-5-nitrophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.